1-(dimethoxymethyl)-4-methylbenzene

Description

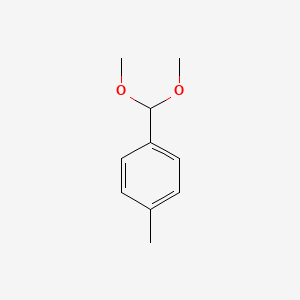

1-(Dimethoxymethyl)-4-methylbenzene (CAS 3395-83-3) is a benzene derivative with the molecular formula C₁₀H₁₄O₂ and an average molecular mass of 166.220 g/mol . Structurally, it consists of a benzene ring substituted with a dimethoxymethyl group (–CH(OCH₃)₂) and a methyl group (–CH₃) in the para position. This compound is also known as p-methylbenzaldehyde dimethyl acetal, indicating its role as a protected aldehyde form, commonly used in organic synthesis to stabilize reactive carbonyl groups .

Its acetal functionality makes it resistant to nucleophilic attack and oxidation, which is advantageous in multi-step synthetic routes. Applications include its use as an intermediate in pharmaceuticals, fragrances, and polymer chemistry.

Properties

IUPAC Name |

1-(dimethoxymethyl)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-4-6-9(7-5-8)10(11-2)12-3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZGLAOLSFUPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063009 | |

| Record name | Benzene, 1-(dimethoxymethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3395-83-3 | |

| Record name | 1-(Dimethoxymethyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3395-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(dimethoxymethyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003395833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(dimethoxymethyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(dimethoxymethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(dimethoxymethyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dimethoxymethyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of p-tolualdehyde with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which is then converted to the acetal by further reaction with methanol.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves continuous flow reactors to ensure efficient mixing and reaction control. The use of strong acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethoxymethyl)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form p-tolualdehyde or p-toluic acid, depending on the reaction conditions.

Reduction: Reduction reactions can convert the compound back to p-tolualdehyde.

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: p-Tolualdehyde, p-Toluic acid

Reduction: p-Tolualdehyde

Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-(Dimethoxymethyl)-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetals.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(dimethoxymethyl)-4-methylbenzene involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The dimethoxymethyl group can be hydrolyzed under acidic or basic conditions to form p-tolualdehyde, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The following compounds share the benzene core with a dimethoxymethyl group but differ in substituents, leading to variations in physical and chemical properties:

Key Observations:

- Electron-Withdrawing Groups (e.g., –Cl): The chloro analog (3395-81-1) exhibits enhanced electrophilicity at the benzene ring compared to the methyl-substituted compound, making it more reactive in aromatic substitution reactions .

- Alkoxy Chain Length: Replacing methoxy (–OCH₃) with ethoxy (–OCH₂CH₃) groups reduces steric hindrance but increases lipophilicity, impacting solubility in polar solvents .

Functional Group Variations

Acetals vs. Aldehydes

This compound is an acetal derivative of p-tolualdehyde (4-methylbenzaldehyde). Unlike aldehydes, acetals are stable under basic conditions and resistant to oxidation, making them preferable protecting groups in synthetic chemistry. For example, p-tolualdehyde dimethyl acetal avoids unwanted side reactions during Grignard or organometallic reactions .

Comparison with Hydroperoxides and Ketones

describes oxidation products of methoxy-substituted benzenes, such as 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide and 1-(4-methoxyphenyl)ethanone. Unlike these oxidation-prone derivatives, this compound’s acetal group provides stability against radical-mediated oxidation .

Stability and Reactivity Trends

- Thermal Stability: The methyl group in this compound enhances thermal stability compared to halogenated analogs (e.g., 3395-81-1), which may decompose at lower temperatures due to C–Cl bond cleavage.

- Solubility: Methoxy and ethoxy acetals exhibit moderate solubility in non-polar solvents (e.g., hexane), while chloro analogs show better solubility in polar aprotic solvents like DMSO .

- Synthetic Utility: The diethyl acetal (2403-59-0) is less commonly used than the dimethyl variant due to challenges in removing the bulkier ethoxy groups during deprotection .

Biological Activity

1-(Dimethoxymethyl)-4-methylbenzene, also known as benzene, 1-(dimethoxymethyl)-4-methyl- (CAS No. 3395-83-3), is an aromatic compound with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a dimethoxymethyl group attached to a methyl-substituted benzene ring. Its structural formula can be represented as follows:

This compound's biological activity is primarily attributed to its ability to interact with various biological targets. These interactions can lead to:

- Antioxidant Activity : The compound exhibits potential antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory pathways, contributing to reduced inflammation.

Antioxidant Activity

A study demonstrated that this compound showed significant radical scavenging activity in vitro. The antioxidant capacity was evaluated using the DPPH assay, revealing an IC50 value comparable to established antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

| Trolox | 15 |

Antimicrobial Activity

In vitro tests conducted against various microbial strains indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

Case Study 1: Antioxidant Efficacy

In a controlled study involving oxidative stress models, treatment with this compound led to a significant reduction in lipid peroxidation levels compared to untreated controls. This suggests its potential role in protecting cellular membranes from oxidative damage.

Case Study 2: Antimicrobial Application

A clinical trial assessed the efficacy of topical formulations containing this compound for treating skin infections. Results showed a marked improvement in healing rates and reduction in infection severity compared to placebo treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.